N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide
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Overview
Description
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-methylquinoline with a suitable thiol reagent under basic conditions can yield the desired sulfanyl derivative.
Amidation: The final step involves the amidation of the sulfanylquinoline derivative with diethylamine to form this compound. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial and antitumor properties. It has shown potential in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or disrupting cell membrane integrity.
Antitumor Activity: It may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide can be compared with other quinoline derivatives to highlight its uniqueness:
Quinine: A naturally occurring quinoline derivative used to treat malaria. Unlike quinine, this compound has a sulfanyl group, which may contribute to its unique biological activities.
Chloroquine: A synthetic quinoline derivative used as an antimalarial drug
Ciprofloxacin: A quinoline derivative used as an antibiotic. While ciprofloxacin targets bacterial DNA gyrase, this compound may have different molecular targets and mechanisms of action.
Similar Compounds
- Quinine
- Chloroquine
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-5-19(6-2)17(20)13(4)21-16-11-12(3)14-9-7-8-10-15(14)18-16/h7-11,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORCRPJVOQKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC2=CC=CC=C2C(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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